Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-fluorosulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUFPZQZPDWHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can lead to the formation of alcohols or amines .
Scientific Research Applications
Biological Applications
1. Enzyme Inhibition Studies:
Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate is particularly valuable in pharmacological research due to its ability to form covalent bonds with nucleophilic sites on proteins. This property allows it to inhibit or modulate enzyme activity, making it a useful tool for studying enzyme mechanisms and protein-ligand interactions .
2. Drug Development:
The compound's unique structural features contribute to its selectivity and potency in biochemical assays, which are critical for developing new therapeutic agents. Its interactions with various biological molecules suggest potential applications in designing drugs targeting specific enzymes or receptors involved in disease pathways .
3. Biochemical Assays:
Due to its electrophilic nature, the fluorosulfonyl group enhances the compound's binding affinity with nucleophiles, facilitating its use in biochemical assays aimed at understanding protein functions and interactions within cellular environments .
Industrial Applications
In addition to its biological applications, this compound serves as a building block in organic synthesis for producing more complex molecules. Its reactivity allows it to be utilized in creating specialty chemicals and materials with specific properties tailored for industrial applications .
Case Studies
Case Study 1: Enzyme Inhibition Research
In studies focusing on enzyme inhibition, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways. This has implications for developing treatments for conditions like diabetes or cancer, where enzyme regulation is crucial.
Case Study 2: Drug Design
Research involving this compound has led to the identification of new drug candidates targeting protein interactions critical in various diseases. The ability of the fluorosulfonyl group to enhance binding affinity has been a focal point in these studies.
Mechanism of Action
The mechanism of action of tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways and exert various effects depending on the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Fluorosulfonyl vs. Sulfonate Esters
- tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate ():
This compound contains a trifluoromethanesulfonate (-OSO₂CF₃) group. Sulfonate esters are excellent leaving groups, making this compound reactive in nucleophilic substitutions. However, the fluorosulfonyl group in the target compound is more electrophilic, enabling participation in sulfur-fluoride exchange (SuFEx) click chemistry, a feature absent in sulfonate esters .
Fluorosulfonyl vs. Sulfonamides
- tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate ():
The sulfonamide (-SO₂NHCH₃) group is less reactive as a leaving group compared to -SO₂F. Sulfonamides are stable under physiological conditions, whereas fluorosulfonyl groups can form covalent bonds with nucleophiles like lysine residues, enhancing utility in targeted covalent inhibitors .
Fluorosulfonyl vs. Hydroxyethyl
Structural and Functional Diversity
- tert-Butyl 3-((4-fluorophenyl)thio)-4-(fluorosulfonyl)piperidine-1-carboxylate (): This analog combines a fluorosulfonyl group with a thioether (-S-C₆H₄F) moiety.
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate ():
The trifluoromethyl (-CF₃) and hydroxy (-OH) groups create a sterically hindered, chiral center. While -CF₃ is electron-withdrawing, it lacks the covalent binding capability of -SO₂F, limiting its use in irreversible inhibition .
Physicochemical Properties
Biological Activity
Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in pharmacological research.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 281.34 g/mol. The compound features a piperidine ring substituted with a tert-butyl ester and a fluorosulfonyl group, which enhances its reactivity and selectivity in biochemical assays.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.34 g/mol |
| Functional Groups | Tert-butyl, Fluorosulfonyl |
| Chemical Class | Piperidine Derivative |
The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:
- Inhibition or modulation of enzyme activity : The fluorosulfonyl group acts as an electrophile, enhancing the compound's binding affinity to various enzymes and receptors.
- Impact on biochemical pathways : By interacting with specific molecular targets, the compound can influence several cellular processes, making it valuable for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for developing new therapeutic agents targeting diseases linked to enzyme dysfunction.
- Protein-Ligand Interactions : Its ability to form stable complexes with biological molecules makes it an important tool in studying protein interactions and developing new drugs .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental settings:
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits target enzymes involved in metabolic pathways, showcasing its potential as a lead compound in drug development.
- Pharmacological Research : The compound has been utilized in studies aimed at understanding the interactions between small molecules and proteins, providing insights into structure-activity relationships (SAR) that are critical for drug design .
Applications
The unique properties of this compound lend themselves to several applications:
- Drug Development : Its mechanism of action makes it a promising candidate for designing inhibitors targeting specific diseases.
- Biochemical Research : The compound serves as a valuable reagent in studying enzyme mechanisms and protein interactions, aiding in the discovery of novel therapeutic strategies.
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
- Step 2 : Introduction of the fluorosulfonyl group at the 3-position. This may involve sulfonation followed by fluorination, using reagents like sulfur trioxide complexes and subsequent treatment with KF or HF-pyridine .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product in high purity (>95%) .
Key Considerations : Optimize fluorination conditions to avoid competing side reactions (e.g., over-sulfonation) .
Advanced: How does the fluorosulfonyl substituent influence the compound’s stability and reactivity in cross-coupling reactions?
The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing moiety, which:
- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) at adjacent positions, particularly in aryl piperidine derivatives .
- Reduces Stability in Protic Solvents : Hydrolysis of the sulfonyl fluoride group can occur in aqueous or alcoholic media, necessitating anhydrous conditions during reactions .
- Comparisons : Unlike trifluoromethyl or methoxy groups, -SO₂F provides unique reactivity in Suzuki-Miyaura couplings due to its dual electronic and steric effects .
Basic: What analytical methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and fluorosulfonyl integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and fluorine .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can competing decomposition pathways be minimized during storage and handling?
- Storage Conditions : Store at 2–8°C under inert gas (argon) to prevent moisture-induced hydrolysis of the sulfonyl fluoride .
- Stabilizers : Add molecular sieves (3Å) to absorb trace water in solvents during reactions .
- Handling : Use gloveboxes for air-sensitive steps and monitor decomposition via periodic FT-IR (disappearance of S=O stretches at ~1350 cm⁻¹) .
Data Contradiction: How should researchers address discrepancies in reported yields for fluorosulfonylation reactions?
Discrepancies often arise from:
- Reagent Purity : Impure sulfur trioxide complexes reduce fluorosulfonylation efficiency. Use freshly distilled SO₃·DMF complexes .
- Temperature Control : Exothermic fluorination steps require precise cooling (0–5°C) to avoid side products .
- Work-Up Variations : Extract with dichloromethane instead of ethyl acetate to improve recovery of polar intermediates .
Advanced: What role does the tert-butyl carbamate group play in modulating biological activity?
- Protection Strategy : The Boc group enhances solubility in organic solvents during synthetic steps and is cleaved under acidic conditions (e.g., HCl/dioxane) to generate free amines for pharmacological testing .
- Biological Interactions : In vitro studies of similar Boc-protected piperidines show improved blood-brain barrier penetration compared to unprotected analogs, critical for CNS-targeted drug candidates .
Basic: What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts .
- Emergency Measures : Immediate rinsing with water for 15+ minutes upon exposure; consult poison control for ingestion .
Advanced: How can computational modeling predict the compound’s interaction with enzymatic targets?
- Docking Studies : Use software like AutoDock Vina to model binding to serine hydrolases, leveraging the fluorosulfonyl group’s affinity for catalytic serine residues .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify key hydrogen bonds with the sulfonyl oxygen .
Data Contradiction: Why do different synthetic routes yield varying diastereomeric ratios?
- Stereochemical Control : The 3-position fluorosulfonyl group can induce axial chirality in piperidine rings. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to enforce desired configurations .
- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) resolves diastereomers, with elution order dependent on sulfonyl group orientation .
Advanced: What are the ecological implications of releasing this compound into laboratory wastewater?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
